1-(m-Tolyl)propan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-(3-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-5-8(2)7-9;/h4-7,10H,3,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNRTKLFDPCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C10H15ClN
- Molecular Weight : 185.69 g/mol
- CAS Number : 1168139-46-5
The structure features a propanamine backbone with a meta-tolyl substitution, which influences its reactivity and biological interactions.
Scientific Research Applications
1-(m-Tolyl)propan-1-amine hydrochloride is utilized in several scientific research contexts:
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitutions and coupling reactions makes it a valuable building block in organic synthesis.
Pharmaceutical Chemistry
The compound is investigated for its potential as a precursor in the synthesis of novel therapeutic agents. It has been studied for its role in creating derivatives that exhibit enhanced pharmacological properties, including:
- Antidepressants
- Stimulants
- Analgesics
Research indicates that derivatives of this compound may exhibit significant biological activities:
- Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Bacillus subtilis | Effective |
| Escherichia coli | Moderate |
| Salmonella enterica | Moderate |
| Candida albicans | Effective |
- Anti-inflammatory Effects : Compounds derived from this amine have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies have highlighted the applications of this compound:
Case Study 1: Antimicrobial Activity
A study focused on synthesizing derivatives from this compound evaluated their antimicrobial efficacy against common pathogens. The results indicated that specific modifications enhanced activity against Candida albicans and Staphylococcus aureus, supporting its use in developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Research
Research involving derivatives of this compound demonstrated their ability to reduce inflammation markers in cell cultures exposed to inflammatory stimuli. This opens avenues for developing anti-inflammatory drugs based on the m-tolyl structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below highlights key structural variations and properties of 1-(m-Tolyl)propan-1-amine hydrochloride and its analogs:
*Calculated based on molecular formula.
Key Observations:
- Substituent Position : The position of the methyl group on the phenyl ring (meta, para, or ortho) significantly affects steric and electronic properties. For example, the ortho-substituted analog may exhibit reduced reactivity due to steric hindrance .
- Heterocyclic vs. Aryl : Compounds with heterocycles (e.g., furan, triazole) display distinct electronic profiles and solubility compared to purely aryl-substituted analogs .
Preparation Methods
Reductive Amination of m-Tolylpropanal or m-Tolylpropan-1-ol
One common approach involves the reductive amination of m-tolylpropanal or the corresponding alcohol derivative:
- Starting Material: m-Tolylpropan-1-ol or m-tolylpropanal
- Amination: Reductive amination using ammonia or ammonium salts with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation
- Solvents: Typically methanol, ethanol, or tetrahydrofuran (THF)
- Temperature: Mild conditions, often room temperature to 50°C
- Outcome: Formation of the primary amine intermediate
Grignard Reaction Followed by Amination
An alternative route involves the use of a Grignard reagent derived from m-bromotoluene:
- Step 1: Preparation of m-tolylmagnesium bromide by reaction of m-bromotoluene with magnesium in anhydrous ether or THF
- Step 2: Reaction of the Grignard reagent with an appropriate epoxide or aldehyde (e.g., propylene oxide) to form the corresponding alcohol intermediate
- Step 3: Conversion of the alcohol to the amine via Gabriel synthesis or reductive amination
- Step 4: Formation of the hydrochloride salt by treatment with HCl in ethanol or other suitable solvents
This method allows for stereochemical control if chiral epoxides or auxiliaries are used.
Catalytic Asymmetric Synthesis
For enantiomerically enriched 1-(m-Tolyl)propan-1-amine hydrochloride, catalytic asymmetric synthesis can be employed:
- Catalysts: Chiral transition metal catalysts (e.g., chiral rhodium or palladium complexes)
- Process: Enantioselective hydrogenation or asymmetric reductive amination of prochiral ketones or imines
- Advantages: High enantioselectivity and yield, suitable for pharmaceutical applications
Formation of Hydrochloride Salt
The free amine obtained from the above synthetic routes is converted into the hydrochloride salt to improve stability, crystallinity, and handling:
- Procedure: Treatment of the free amine with concentrated hydrochloric acid in ethanol or ether
- Conditions: Usually performed at 0–25°C to avoid decomposition
- Result: Crystalline this compound with improved purity and shelf-life
Data Table: Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | m-Tolylpropanal or alcohol | Ammonia, NaBH3CN | RT to 50°C, methanol/ethanol | Mild, straightforward | May require purification steps |
| Grignard Reaction + Amination | m-Bromotoluene, propylene oxide | Mg, THF, NH3, reducing agent | Anhydrous, inert atmosphere | Allows stereochemical control | Multi-step, sensitive reagents |
| Catalytic Asymmetric Synthesis | Prochiral ketones or imines | Chiral metal catalysts | Controlled temperature, inert | High enantioselectivity | Requires expensive catalysts |
| Hydrochloride Salt Formation | Free amine | HCl in ethanol or ether | 0–25°C | Improves stability and purity | Requires careful handling |
Research Findings and Optimization
- Catalyst Screening: Copper(II) acetate has been shown to be an effective catalyst in related amination reactions, providing high yields under mild conditions.
- Solvent Effects: Polar aprotic solvents such as DMF or acetonitrile improve reaction rates and selectivity in amination steps.
- Temperature Control: Maintaining reaction temperatures between 0–50°C helps prevent side reactions and decomposition.
- Purity Analysis: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques to confirm product purity and stereochemical configuration.
Notes on Stereochemistry and Purity
- The meta-substitution pattern on the tolyl ring influences the electronic and steric environment, affecting reaction kinetics and product stability.
- Enantiomeric purity is critical for biological applications; thus, asymmetric synthesis or chiral resolution methods are often employed.
- The hydrochloride salt form enhances crystallinity, facilitating purification by recrystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
